

Calpinactam: A Technical Guide to its Structure, NMR Analysis, and Antimycobacterial Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpinactam is a novel cyclopeptide metabolite isolated from the fungus Mortierella alpina FKI-4905 with potent and selective antimycobacterial activity. This technical guide provides a comprehensive overview of the structure elucidation of **Calpinactam**, with a focus on its detailed Nuclear Magnetic Resonance (NMR) analysis. It includes a summary of its biological activity, a plausible mechanism of action involving interference with mycobacterial iron uptake, and detailed experimental protocols for its isolation and spectroscopic characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, infectious diseases, and drug development.

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents with unique mechanisms of action. Fungal metabolites have historically been a rich source of bioactive compounds. **Calpinactam**, a hexapeptide with a unique C-terminal caprolactam ring, has been identified as a promising candidate with selective activity against mycobacteria[1][2]. This document details the scientific journey of its discovery, structural characterization, and the analysis of its mode of action.

Structure Elucidation



The planar structure and absolute stereochemistry of **Calpinactam** were determined through a combination of spectroscopic techniques, amino acid analysis, and total synthesis[1].

Spectroscopic Analysis

High-resolution mass spectrometry established the molecular formula of **Calpinactam**. Extensive NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HSQC, and HMBC) experiments, was pivotal in elucidating the complex peptide structure[1].

Amino Acid Analysis

Acid hydrolysis of **Calpinactam** followed by chiral HPLC analysis identified the constituent amino acids and their stereochemistry as D-Phenylalanine, L-Leucine, L-Histidine, D-Glutamine, D-allo-Isoleucine, and L-Lysine[1]. The C-terminal L-Lysine is cyclized to form a caprolactam ring.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for **Calpinactam**, as reported in the literature. These data are crucial for the verification and further study of this molecule.

Table 1: ¹H NMR Data for **Calpinactam** (in DMSO-d₆)



	Proton	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
D-Phe	NH	8.57	d	8.0
α-Н	4.36	m		
β-Н	2.98, 2.80	m		
γ, δ, ε-H (arom.)	7.20-7.30	m		
L-Leu	NH	8.42	d	7.5
α-Н	4.31	m		
β-Н	1.55, 1.45	m		
у-Н	1.65	m		
δ-CH ₃	0.88, 0.83	d	6.5	_
L-His	NH	7.97	d	8.5
α-Н	4.36	m		
β-Н	3.05, 2.90	m		
δ-H (imidazole)	7.34	S		
ε-H (imidazole)	8.79	S		
D-Gln	NH	7.92	d	8.0
α-Н	4.26	m		
β-Н	2.05, 1.90	m		
у-Н	2.20	t	7.5	
δ-NH ₂	7.35, 6.85	br s		
D-allo-lle	NH	7.83	d	8.5
α-Н	4.15	t	8.5	
β-Н	1.80	m		_
y-CH ₂	1.40, 1.10	m		



у-СНз	0.80	d	7.0	_
δ-СН3	0.85	t	7.5	
L-Caprolactam	NH	7.79	t	5.5
α-Н	4.10	m		
β-Н	1.75, 1.60	m		
у-Н	1.40	m		
δ-Η	1.50	m	_	
ε-H	3.10	m	_	

Table 2: 13C NMR Data for Calpinactam (in DMSO-d₆)



Atom No.	Carbon	Chemical Shift (δ, ppm)
D-Phe	C=O	171.5
α-C	54.8	_
β-С	37.5	_
γ-C (arom.)	137.8	
δ, ζ-C (arom.)	129.5	
ε-C (arom.)	128.6	_
η-C (arom.)	126.8	
L-Leu	C=O	172.1
α-С	51.5	
β-С	40.8	_
у-С	24.5	_
δ-С	23.5, 21.8	_
L-His	C=O	171.8
α-С	53.2	
β-С	28.5	_
y-C (imidazole)	134.2	_
δ-C (imidazole)	118.5	_
ε-C (imidazole)	135.5	_
D-Gln	C=O	172.5
α-С	53.0	
β-С	27.8	_
у-С	31.5	_
		_



D-allo-lle	C=O	171.9
α-С	58.0	
β-С	37.0	_
у-С	25.0, 15.8	_
δ-C	11.5	_
L-Caprolactam	C=O	174.5
α-С	55.5	
β-С	30.5	
у-С	23.0	_
δ-C	29.0	-
ε-C	38.5	-

Biological Activity

Calpinactam exhibits selective and potent activity against Mycobacterium species. The minimum inhibitory concentrations (MICs) are summarized below.

Table 3: Antimycobacterial Activity of Calpinactam

Organism	MIC (μg/mL)
Mycobacterium smegmatis	0.78[1][2]
Mycobacterium tuberculosis H37Rv	12.5[1][2]

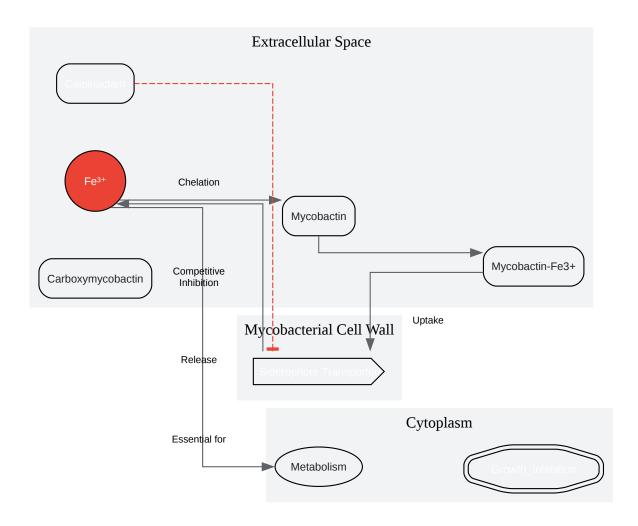
Calpinactam shows weak or no activity against a panel of other Gram-positive and Gram-negative bacteria, yeast, and fungi, highlighting its specificity for mycobacteria[2][3].

Proposed Mechanism of Action: Interference with Iron Uptake



The structural resemblance of the caprolactam ring in **Calpinactam** to the hydroxamate siderophore, mycobactin, suggests a potential mechanism of action involving the disruption of mycobacterial iron metabolism[2]. Iron is an essential nutrient for bacterial growth and virulence, and mycobacteria have evolved sophisticated systems for its acquisition.

The proposed mechanism involves **Calpinactam** acting as a competitive inhibitor of mycobactin-mediated iron transport, thereby depriving the bacterium of this crucial element.



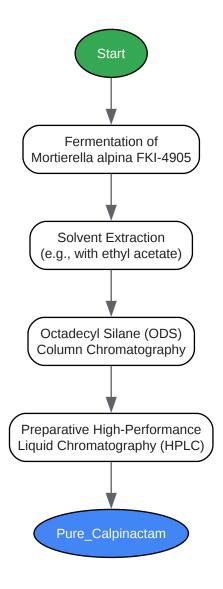
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Caption: Proposed mechanism of **Calpinactam**'s antimycobacterial action.



Experimental Protocols Isolation and Purification of Calpinactam

The following protocol outlines the general steps for the isolation of **Calpinactam** from a culture of Mortierella alpina FKI-4905.



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Caption: General workflow for the isolation of Calpinactam.

- Fermentation:Mortierella alpina FKI-4905 is cultured in a suitable production medium.
- Extraction: The culture broth is harvested and extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.



- Column Chromatography: The crude extract is subjected to octadecyl silane (ODS) column chromatography for initial fractionation.
- Preparative HPLC: Fractions showing antimycobacterial activity are further purified by preparative HPLC to yield pure Calpinactam.

NMR Sample Preparation and Analysis

For the structural elucidation of **Calpinactam**, the following NMR sample preparation and analysis parameters are recommended:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of purified Calpinactam in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- NMR Experiments:
 - Acquire ¹H NMR spectra to identify proton signals and their multiplicities.
 - Acquire ¹³C NMR and DEPT spectra to identify carbon signals and their types (CH₃, CH₂, CH, C).
 - Perform 2D homonuclear correlation experiments (COSY and TOCSY) to establish protonproton spin systems within each amino acid residue.
 - Conduct 2D heteronuclear correlation experiments (HSQC) to assign protons to their directly attached carbons.
 - Run a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment to establish longrange (2-3 bond) correlations between protons and carbons, which is critical for sequencing the amino acid residues and confirming the overall structure.

Conclusion



Calpinactam represents a promising new lead compound for the development of novel antitubercular drugs. Its unique structure and specific mechanism of action make it an attractive target for further investigation and synthetic modification to improve its potency and pharmacokinetic properties. The detailed NMR data and experimental protocols provided in this quide are intended to facilitate future research in this area.

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